molecular formula C12H15NO2 B1243699 14,15-Dihydronorsecurinine

14,15-Dihydronorsecurinine

Cat. No.: B1243699
M. Wt: 205.25 g/mol
InChI Key: KLUZWGITOFOKBO-FOGDFJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-Dihydronorsecurinine is a natural alkaloid belonging to the Securinega family, a class of tetracyclic compounds characterized by a 6-azabicyclo[3.2.1]octane core system . This compound is a notable phytochemical found in plant species such as Securinega virosa . Securinega alkaloids are recognized for their significant biological activities and are a subject of interest in several research fields. As a norsecurinine-type alkaloid, it features a pyrrolidine ring (ring A) in its structure, distinguishing it from the securinine-type which possesses a piperidine ring . Investigators value this compound for its potential as a chemical tool in neurological and pharmacological studies, given that related Securinega alkaloids are established as stereospecific GABAA receptor antagonists with central nervous system (CNS) stimulating activity . The broader alkaloid family has been reported to exhibit a range of properties, including antimicrobial and antineoplastic effects, making them interesting for drug discovery and bioactivity screening . This product is provided for research purposes to support the exploration of natural product chemistry, biosynthesis, and the development of potential therapeutic agents. This compound is supplied for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1S,8R,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradec-4-en-3-one

InChI

InChI=1S/C12H15NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h6,9-10H,1-5,7H2/t9-,10-,12+/m1/s1

InChI Key

KLUZWGITOFOKBO-FOGDFJRCSA-N

Isomeric SMILES

C1C[C@@H]2[C@]34C[C@H](N2C1)CCC3=CC(=O)O4

Canonical SMILES

C1CC2C34CC(N2C1)CCC3=CC(=O)O4

Synonyms

14,15-dihydronor-securinine
14,15-dihydronorsecurinine

Origin of Product

United States

Methodologies for Isolation and Absolute Stereochemical Elucidation of 14,15 Dihydronorsecurinine

Strategies for Natural Product Isolation from Botanical Sources

The isolation of 14,15-dihydronorsecurinine is primarily achieved from plants of the Euphorbiaceae family, notably from the genera Flueggea (also known as Securinega) and Phyllanthus. nih.govscirp.orgresearchgate.net The process begins with the collection and preparation of plant material, such as the roots, which are dried and powdered. nih.govresearchgate.net

A typical extraction procedure involves the following key stages:

Extraction: The powdered plant material is extracted with an organic solvent, commonly methanol (B129727) or ethanol (B145695), using methods like soxhlet extraction or percolation at room temperature. nih.govresearchgate.net This initial step yields a crude extract containing a wide array of secondary metabolites.

Acid-Base Partitioning: To selectively separate the alkaloids from other components, an acid-base extraction is employed. The crude extract is dissolved in an acidic aqueous solution (e.g., using H₂SO₄), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. researchgate.net This acidic solution is then washed with a non-polar organic solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. researchgate.net Subsequently, the aqueous phase is basified (e.g., with Na₂CO₃) to a pH of approximately 10. researchgate.net This deprotonates the alkaloids, making them soluble in organic solvents again.

Solvent Extraction: The basified aqueous solution is then extracted with a more polar organic solvent, such as n-butanol, to yield a crude alkaloid mixture. researchgate.net

Chromatographic Purification: The final and most critical stage is the separation of individual alkaloids from the crude mixture. This is accomplished through various chromatographic techniques. Column chromatography using stationary phases like MCI gel or reverse-phased (RP-18) silica (B1680970) gel is common. researchgate.net Elution with a gradient of solvents (e.g., water-methanol) separates the compounds based on their polarity, ultimately leading to the isolation of pure this compound. researchgate.net

Application of Advanced Spectroscopic Techniques for Structural Determination

Once isolated, the precise structure of this compound is determined using a combination of spectroscopic methods that provide detailed information about its connectivity and spatial arrangement. researchgate.net

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules in solution. solubilityofthings.comiapchem.org For Securinega alkaloids, a suite of 1D and 2D NMR experiments is employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms and to determine the relative configuration of the molecule's stereocenters. researchgate.netnih.gov

1D NMR (¹H and ¹³C): Provides initial information on the number and chemical environment of hydrogen and carbon atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons within the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire carbon skeleton. rsc.org

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected by bonds. The observation of key correlations, such as between H-2/H-14β and H-15/H-8b in related derivatives, is essential for assigning the relative stereochemistry of the chiral centers. researchgate.netrsc.org

The following table shows representative ¹H and ¹³C NMR data for a closely related derivative, 15α-butoxy-14,15-dihydronorsecurinine, which illustrates the type of data used for structural elucidation. researchgate.net

PositionδC (ppm)δH (ppm, mult., J in Hz)
266.94.31 (1H, d, 2.8)
329.1α 2.23 (1H, m), β 1.91 (1H, m)
426.6α 2.15 (1H, m), β 1.94 (1H, m)
557.7α 3.11 (1H, td, 12, 5.7), β 3.42 (1H, m)
763.83.55 (1H, m)
829.7α 2.30 (1H, m), β 1.74 (1H, m)
950.82.59 (1H, m)
11175.0-
1270.0α 4.90 (1H, d, 6.4), β 4.81 (1H, d, 6.4)
13129.5-
1429.3α 3.16 (1H, m), β 2.78 (1H, m)
1566.94.31 (1H, d, 2.8)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, which confirms the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for this purpose. By providing a highly accurate mass measurement, HRESIMS allows for the unambiguous determination of the molecular formula of the isolated compound, thereby confirming the structure proposed by NMR analysis. researchgate.net For instance, the molecular formula of derivatives of this compound has been successfully confirmed using HREIMS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Approaches to Absolute Configuration Determination (e.g., Chemical Degradation Studies, X-ray Crystallography of Related Analogs, Chiral Synthesis Correlation)

Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is a final, critical step in structure elucidation. nih.gov For this compound and its congeners, several methods are employed.

X-ray Crystallography of Related Analogs: While obtaining suitable crystals of this compound itself can be challenging, the absolute configuration of closely related Securinega alkaloids has been unambiguously determined through single-crystal X-ray diffraction. nih.gov This data can be used to infer the stereochemistry of non-crystalline analogs through structural correlation.

Chiral Synthesis Correlation: One of the most definitive methods for assigning absolute configuration is through the total synthesis of the natural product from a starting material of known chirality. nih.govacs.org The total synthesis of (+)-14,15-dihydronorsecurinine has been achieved starting from trans-4-hydroxy-L-proline, a readily available chiral building block. rsc.orgnih.govacs.org Since the stereochemistry of the starting material is known, and the synthetic route proceeds with stereochemical control, the absolute configuration of the final product is unequivocally established. The comparison of spectroscopic data and optical rotation of the synthetic compound with the natural isolate confirms the structure. rsc.org

Circular Dichroism (CD) Spectroscopy: The absolute configuration of derivatives of this compound has also been established by comparing their experimental electronic circular dichroism (CD) spectra with those of known analogs. rsc.org Chiral molecules absorb left- and right-circularly polarized light differently, producing a characteristic CD spectrum that is a mirror image for enantiomers. The similarity of the CD Cotton effects of a new compound to a series of known this compound derivatives allows for the assignment of its absolute configuration. rsc.org

Elucidation of the Biosynthetic Pathway of Securinega Alkaloids Including 14,15 Dihydronorsecurinine

Proposed Biogenetic Routes to the Securinane and Norsecurinane Skeletons

The biosynthesis of the fundamental skeletons of Securinega alkaloids, including the norsecurinane framework of 14,15-dihydronorsecurinine, is understood to originate from distinct amino acid precursors. Early radiolabelling experiments established that the piperidine (B6355638) A-ring of the securinane skeleton is derived from lysine (B10760008), while the C and D rings originate from tyrosine. nih.gov In contrast, the pyrrolidine (B122466) A-ring characteristic of the norsecurinane skeleton is derived from ornithine. researchgate.net This divergence in the initial building block marks a critical early split in the biogenetic pathways leading to the two main subfamilies of these alkaloids. researchgate.net

Two primary hypotheses have been proposed for the construction of the core azabicyclic ring system.

Rearrangement Hypothesis : An older biogenetic hypothesis suggested that compounds with an azabicyclo[2.2.2]octane core (neosecurinane type) could be biosynthetic intermediates. uzh.ch These intermediates are then proposed to undergo a rearrangement to form the more common azabicyclo[3.2.1]octane framework found in securinane-type alkaloids. uzh.ch Experimental evidence supports this, as synthetic neosecurinane-type alkaloids have been successfully converted into their securinane congeners, suggesting the feasibility of this route in nature. uzh.ch

Conjugation and Remodeling Hypothesis : More recent investigations combining chemical insights, single-cell transcriptomics, and feeding experiments have unveiled a more detailed route. sciety.org This pathway proposes that neosecurinanes, such as (–)-virosine A, are formed through the initial conjugation of 1-piperideine (B1218934) (derived from lysine) and menisdaurilide (B1221709). sciety.orgnih.gov Following this, the resulting [2.2.2]-bicyclic neosecurinane skeleton undergoes a crucial scaffold remodeling step to yield the [3.2.1]-bicyclic securinane structure, as seen in allosecurinine (B2590158) and securinine (B1681715). sciety.org

Table 1: Proposed Biogenetic Routes and Key Intermediates

Skeleton Type Key Precursors Proposed Intermediate Skeleton Final Core Skeleton Key References
Securinane Lysine, Tyrosine Azabicyclo[2.2.2]octane (Neosecurinane) Azabicyclo[3.2.1]octane nih.govuzh.chsciety.org
Norsecurinane Ornithine, Tyrosine Azabicyclo[2.2.2]octane (Neonorsecurinane) Azabicyclo[3.2.1]octane researchgate.netuzh.ch

Key Enzymatic Transformations and Precursor Incorporation Studies

The identification of specific enzymes and the use of labeled precursors have been instrumental in mapping the biosynthetic pathway of Securinega alkaloids. While no biosynthetic genes had been reported for many years, recent breakthroughs have identified several key enzymes responsible for critical transformations. sci-hub.boxacs.org

Precursor feeding studies have provided foundational knowledge. Experiments with radiolabelled amino acids confirmed that lysine and tyrosine are the primary precursors for the securinine skeleton. nih.gov More recent studies have utilized stable isotope-labeled intermediates to trace the pathway, confirming that menisdaurilide and 1-piperideine are precursors to neosecurinanes. sciety.orgnih.gov

Significant enzymatic discoveries have recently illuminated the pathway:

Ornithine/Lysine Decarboxylase (OLADO) : An OLADO enzyme has been identified in Flueggea suffruticosa. This PLP-dependent enzyme is responsible for the first committed step in the pathway from lysine, catalyzing its decarboxylation and subsequent oxidation to form the cyclic imine Δ¹-piperideine, a crucial electrophile for the subsequent scaffold-forming reaction. biorxiv.org

Sulfotransferase : A key discovery was the identification of a sulfotransferase that mediates a 1,2-amine shift. sciety.org This enzyme facilitates the skeletal remodeling of the [2.2.2]-bicyclic neosecurinane core into the thermodynamically more stable [3.2.1]-bicyclic securinane framework of allosecurinine and securinine. sciety.org This represents an unexpected catalytic role for sulfotransferases, which are typically involved in tailoring reactions rather than major scaffold remodeling. sciety.org

Berberine Bridge Enzyme (BBE)-like Enzyme (FsBBE) : An FsBBE enzyme was discovered that catalyzes the condensation of allosecurinine with L-ascorbic acid (or its oxidized form, dehydroascorbic acid). sci-hub.boxacs.org This reaction leads to highly complex, functionalized derivatives, demonstrating a key mechanism for diversification. sci-hub.boxresearchgate.net

Table 2: Key Enzymes in Securinega Alkaloid Biosynthesis

Enzyme Abbreviation Function Precursor(s) Product(s) Key References
Ornithine/Lysine Decarboxylase OLADO Catalyzes decarboxylation and oxidation of lysine Lysine Δ¹-piperideine biorxiv.org
Sulfotransferase - Mediates 1,2-amine shift for scaffold remodeling Neosecurinanes Securinanes (e.g., Allosecurinine) sciety.org
Berberine Bridge Enzyme-like FsBBE Catalyzes condensation/functionalization Allosecurinine, L-Ascorbic Acid Fluesuffine A sci-hub.boxacs.org

Investigations into Biosynthetic Oxidative Diversifications on the Piperidine Core

The basic tetracyclic framework of Securinega alkaloids serves as a platform for extensive structural diversification, primarily through oxidative modifications occurring on the piperidine A-ring. dntb.gov.uaresearchgate.netresearchgate.net These "high-oxidation state" Securinega alkaloids feature a variety of oxidative and stereochemical variations, leading to a rich portfolio of natural products. dntb.gov.uaresearchgate.net

The most frequently observed oxidation pattern is at the C4-position of the piperidine core. nih.govresearchgate.net This is exemplified by the natural co-occurrence of alkaloids like allosecurinine (lacking C4-oxidation) and securitinine (B1158410) (possessing a C4-methoxy group) in Flueggea suffruticosa. nih.govresearchgate.net Total synthesis efforts have developed strategies for stereocontrolled oxidation, rearrangement, and epimerization at the N1 and C2–C4 positions, mimicking these proposed biosynthetic events. dntb.gov.uaresearchgate.netnih.gov

Furthermore, functionalization at the C2 and C3 positions of the securinane skeleton represents another significant mode of diversification. sci-hub.box A key enamine intermediate, 2,3-dehydroallosecurinine, has been proposed as a crucial branch point for these modifications. sci-hub.boxacs.orgresearchgate.net The discovery of the FsBBE enzyme provided direct evidence for this hypothesis. FsBBE catalyzes the dehydrogenation of allosecurinine to form an iminium ion, which then tautomerizes to the key enamine intermediate. sci-hub.boxresearchgate.net This enamine can then react with other molecules, such as L-ascorbic acid, in an intermolecular addition reaction to generate highly complex, ascorbylated derivatives like fluesuffine A. sci-hub.boxacs.orgresearchgate.net This discovery provided significant insight into the biosynthetic machinery responsible for creating C2 and C3 functionalized Securinega alkaloids. sci-hub.box

Table 3: Summary of Oxidative Diversifications on the Piperidine Core

Position(s) Type of Modification Key Intermediate Key Enzyme Example Product Key References
C4 Oxygenation (e.g., methoxylation) Securinane core Unknown Securitinine, Phyllanthine (B137656) nih.govresearchgate.netnih.gov
C2, C3 Functionalization/Condensation 2,3-dehydroallosecurinine (enamine) FsBBE (BBE-like) Fluesuffine A sci-hub.boxacs.orgresearchgate.net
N1 N-oxidation Securinol A Unknown Securingine I nih.gov

Structure Activity Relationship Sar Studies of 14,15 Dihydronorsecurinine and Its Derivatives

Rational Design and Synthesis of Structural Analogs and Chemically Modified Derivatives

The synthesis of 14,15-dihydronorsecurinine and its analogs is a complex undertaking that showcases advanced strategies in organic chemistry. The rational design of these molecules is often guided by a desire to improve properties like target affinity, selectivity, or metabolic stability.

A key achievement in this area is the enantiospecific total synthesis of (+)-14,15-dihydronorsecurinine. acs.orgresearchgate.net One successful strategy established the crucial B-ring and the absolute stereochemistry at the C7 position by using trans-4-hydroxy-L-proline as a chiral starting material. acs.orgresearchgate.net This was converted through an eight-step sequence into a key ketonitrile intermediate. acs.org A pivotal step in forming the core structure involved treating this intermediate with samarium(II) iodide (SmI2) to construct the 6-azabicyclo[3.2.1]octane B/C-ring system. acs.orgresearchgate.net The final D-ring, a saturated butenolide, was annulated onto an α-hydroxyketone intermediate using the Bestmann ylide under high pressure (12 kbar). acs.orgresearchgate.net This multi-step synthesis not only provided access to the natural product but also established a framework for creating structurally diverse analogs by modifying the intermediates or reaction pathways. acs.orgresearchgate.net

The development of novel synthetic methods is central to creating chemically modified derivatives. For instance, new amide oxidation methods have been developed that could potentially be applied to the synthesis of various alkaloid derivatives, allowing for the introduction of substituents at specific positions. acs.org The general principle of rational design involves making targeted modifications to a parent structure to probe its interaction with a biological target. nih.govnih.gov This can include altering substituent groups, modifying ring systems, or introducing water-soluble moieties to enhance bioavailability, as has been demonstrated with derivatives of other natural products like curcumin. mdpi.com For this compound, its core structure is considered a promising candidate for the development of such analogs. researchgate.net

Table 1: Key Synthetic Strategies for (+)-14,15-Dihydronorsecurinine

Step Starting Material/Intermediate Key Reagent/Reaction Resulting Structure Reference
Stereocenter Definition trans-4-hydroxy-L-proline Eight-step sequence Ketonitrile intermediate acs.orgresearchgate.net
B/C Ring Formation Ketonitrile intermediate SmI2 6-azabicyclo[3.2.1]octane system acs.orgresearchgate.net
A Ring Annulation B/C-ring system N-acyliminium ion alkylation Tricyclic intermediate acs.org

| D Ring Annulation | α-hydroxyketone tricycle | Bestmann ylide (at 12 kbar) | (+)-14,15-Dihydronorsecurinine | acs.orgresearchgate.net |

Correlation of Specific Structural Motifs with Modulatory Effects on Biological Targets

The biological activity of Securinega alkaloids, including this compound, is often attributed to their interaction with γ-aminobutyric acid type A (GABA_A) receptors. acs.org These receptors are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. frontiersin.org GABA_A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the arrangement of these subunits determining the receptor's properties and pharmacology. nih.govnih.gov The primary agonist, GABA, binds at the interface between α and β subunits, while allosteric modulators, such as benzodiazepines, bind to other sites, like the α/γ subunit interface. nih.govbarrowneuro.org

SAR studies aim to identify which structural features of this compound are responsible for its modulatory effects. The Securinega alkaloids can be grouped based on their skeletal structure, such as securinane, norsecurinane (which includes this compound), and neosecurinane types, each featuring a distinct azabicyclo core. uzh.ch Further structural diversity comes from modifications like the saturation of the C14-C15 bond (as in the "dihydro" derivatives) or the introduction of hydroxyl or methoxy (B1213986) groups at various positions, such as C4 or C15. uzh.ch

The tetracyclic framework of this compound, comprising the piperidine (B6355638) A-ring and the fused B/C/D ring system, is essential for its activity. The spatial arrangement of the nitrogen atom and the lactone ring are thought to be critical for how the molecule fits into the binding pocket of the GABA_A receptor. It is hypothesized that these alkaloids act as antagonists or allosteric modulators, interfering with the normal function of the receptor. acs.orgfrontiersin.org The specific interactions may involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues within the receptor's binding sites, which can be located at subunit interfaces in both the extracellular and transmembrane domains. frontiersin.org

Analysis of Stereochemical Influence on Bioactivity Profiles

Stereochemistry plays a definitive role in the bioactivity of this compound and its derivatives. The precise three-dimensional arrangement of atoms is critical for a molecule's ability to bind to a specific biological target, as biomolecules like receptors are themselves chiral. The enantiospecific synthesis of the (+) enantiomer of this compound underscores the importance of controlling stereochemistry to obtain a biologically active compound. acs.orgresearchgate.net

Direct evidence for the influence of stereochemistry comes from studies on derivatives modified at stereogenic centers. For example, two artificial butoxy derivatives of this compound were isolated and characterized: 15β-butoxy-14,15-dihydronorsecurinine and 15α-butoxy-14,15-dihydronorsecurinine. researchgate.net These compounds are epimers, differing only in the stereochemical configuration at the C15 position. researchgate.net Their distinct structures were confirmed using advanced NMR techniques and computer modeling. researchgate.net Crucially, when their in vitro biological activities were tested, differences were observed, demonstrating that the orientation of the substituent at C15 directly impacts the molecule's bioactivity. researchgate.net In another instance, the inversion of stereochemistry at C15 in a different derivative was also noted as a key structural change likely to affect its biological profile. researchgate.net

Table 2: Stereoisomers of 15-Butoxy-14,15-dihydronorsecurinine

Compound Name Key Structural Feature Method of Characterization Significance Reference
15β-Butoxy-14,15-dihydronorsecurinine Butoxy group has a β-orientation at C15 2D NMR, NOESY, Computer Modeling Stereoisomer with a specific bioactivity profile researchgate.net

| 15α-Butoxy-14,15-dihydronorsecurinine | Butoxy group has an α-orientation at C15 | 2D NMR, NOESY, Computer Modeling | Epimer with a different bioactivity profile from the β-isomer | researchgate.net |

Computational and In Silico Approaches to SAR Prediction

In modern drug discovery, computational methods are indispensable for predicting and rationalizing the SAR of complex molecules like this compound. nih.gov These in silico techniques can significantly accelerate the design of new analogs by predicting their physicochemical properties and biological activities before they are synthesized. europa.eunih.gov

Molecular modeling has been used to study how Securinega alkaloids and other antagonists bind to the GABA_A receptor. acs.org Homology modeling, where the 3D structure of a target protein is built based on the known structure of a homologous protein, is a common approach, especially for complex membrane proteins like the GABA_A receptor. frontiersin.org These models allow researchers to visualize potential binding sites and predict how a ligand like this compound might interact with specific amino acid residues. frontiersin.org For instance, the structure of the GABA_A receptor has been modeled using the crystal structure of the homologous acetylcholine (B1216132) binding protein. barrowneuro.org More recently, advanced tools like AlphaFold2 have been used to predict the structures of individual GABA_A receptor subunits with high accuracy. nih.gov

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique can be used to screen virtual libraries of potential derivatives, ranking them based on their predicted binding affinity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to create mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These computational approaches, from molecular docking and homology modeling to QSAR, provide invaluable insights that guide the rational design and synthesis of new this compound derivatives with improved bioactivity profiles. nih.govmdpi.com

Compound Name Table

Name
(+)-14,15-Dihydronorsecurinine
This compound
15α-Butoxy-14,15-dihydronorsecurinine
15β-Butoxy-14,15-dihydronorsecurinine
Curcumin
Norsecurinine (B137659)

Mechanistic Investigations of 14,15 Dihydronorsecurinine S Biological Activity at the Molecular and Cellular Levels

In Vitro Studies on Molecular Target Identification and Interaction

In vitro studies are fundamental to identifying the molecular targets of a compound and elucidating its interaction mechanisms. These studies involve techniques such as receptor binding assays, enzyme activity assessments, and the analysis of cellular signaling pathways to understand how a compound exerts its effects at a molecular level.

Receptor Binding and Ligand-Protein Interaction Studies

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. malvernpanalytical.com These assays typically involve a competitive binding format where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. researchgate.net The strength of the interaction, known as binding affinity, is quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a stronger affinity. malvernpanalytical.com This interaction is governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com Techniques like Grating Coupled Interferometry (GCI) and Isothermal Titration Calorimetry (ITC) are label-free methods used to quantify these interactions. malvernpanalytical.com

As of the current literature reviewed, specific receptor binding and ligand-protein interaction studies for 14,15-Dihydronorsecurinine have not been reported. While the broader class of Securinega alkaloids, to which it belongs, has drawn significant interest for its biological activities, detailed characterization of the receptor binding profile for this specific compound is not yet available. researchgate.net

Enzyme Inhibition or Activation Mechanisms (e.g., Alpha-Amylase Inhibition)

Investigating a compound's ability to inhibit or activate enzymes is a key step in understanding its mechanism of action. nih.gov Alpha-amylase, an enzyme that digests starch, is a common target for developing treatments for metabolic disorders like type 2 diabetes. nih.govnih.gov Inhibition of this enzyme can slow down carbohydrate digestion, leading to a reduction in post-meal blood glucose levels. nih.govwikipedia.org In vitro assays for α-amylase inhibition typically measure the amount of reducing sugars produced from a starch substrate in the presence and absence of the inhibitory compound. abap.co.in The 3,5-dinitrosalicylic acid (DNSA) method is a common colorimetric technique used for this purpose. abap.co.inresearchgate.net

Currently, there are no specific studies in the reviewed scientific literature that investigate the α-amylase inhibitory activity of this compound. While various plant extracts are known to contain α-amylase inhibitors, research has not yet focused on this particular compound's potential in this area. nih.gov

Modulation of Cellular Signaling Pathways and Metabolic Processes

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing processes like cell growth, differentiation, and metabolism. berkeley.edu Key pathways like the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) and the PI3K/Akt pathway are central to these processes and are often dysregulated in diseases like cancer. embopress.orgnih.gov The JNK and p38 pathways, in particular, are activated by cellular stress and can mediate inflammatory responses and apoptosis. embopress.orgnih.gov Studying how a compound affects these pathways can reveal its therapeutic potential. oncotarget.com

Direct research on how this compound modulates specific cellular signaling pathways is limited. However, studies on related compounds and the plant extracts they are derived from provide some context. For instance, the related alkaloid securinine (B1681715) has been shown to induce differentiation in leukemic cells through the activation of the JNK-ERK signaling pathway. researchgate.net Furthermore, extracts from the Phyllanthus genus, a source of these alkaloids, have been observed to affect MAPK and NF-κB signaling pathways. scispace.com It is plausible that this compound could interact with similar pathways, but dedicated studies are required to confirm this.

In Vitro Cellular Assays for Biological Responses

Cellular assays provide insight into the physiological effects of a compound on whole cells, including its impact on cell health, proliferation, and response to stress.

Studies on Cellular Proliferation and Viability in Research Models

Cell proliferation and viability assays are essential tools in drug discovery to assess the cytotoxic or growth-inhibiting effects of a compound. researchgate.net Common methods include the MTT assay, which measures the metabolic activity of cells as an indicator of viability. nih.gov Other assays, like the CyQUANT assay, quantify cell numbers based on DNA content, while the Calcein-AM assay uses fluorescence to distinguish live cells. researchgate.netnih.gov These assays are frequently used to screen compounds for anticancer activity in various cancer cell lines. plos.org

Specific data on the effects of this compound on the cellular proliferation and viability of research models are not extensively detailed in the current literature. While the parent compound, securinine, has been shown to significantly inhibit the viability of hepatocellular carcinoma (HCC) cells, similar comprehensive studies for this compound are yet to be published. scispace.com The Phyllanthus genus, from which this compound is isolated, contains compounds that have demonstrated proliferative activities on human cancer cell lines like HeLa, suggesting that alkaloids from this genus possess cytotoxic potential worth investigating further. scispace.comscispace.com

Investigations into Oxidative Stress Modulation and Free Radical Scavenging Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Antioxidants mitigate this damage by scavenging free radicals. nih.gov In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the antioxidant capacity of a compound. researchgate.netnih.gov In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. abap.co.innih.gov

Identification and Characterization of Biological Biomarkers of Activity in Pre-clinical Models

The identification of specific biological biomarkers is a critical step in understanding the mechanism of action of a compound and in its development as a potential therapeutic agent. Biomarkers can serve as measurable indicators of a biological state or condition and can provide insights into a drug's engagement with its target and its downstream effects on cellular pathways.

Despite the synthesis and isolation of this compound, a member of the Securinega alkaloid family, from natural sources such as Phyllanthus simplex and Flueggea virosa, there is a notable scarcity of published research specifically detailing the identification and characterization of its biological biomarkers of activity in pre-clinical models. nih.govscirp.orgscirp.orgmdpi.com

One study identified a related derivative, 15α-Butoxy-14,15-dihydronorsecurinine, and noted general pharmacological benefits associated with alkaloids, such as antioxidant and anticancer properties, but did not provide specific biomarker data for the parent compound. ufsm.br

Consequently, there are no detailed research findings or data tables from pre-clinical models that define specific changes in protein levels, gene expression, or cell signaling pathway components that could serve as robust biomarkers for the activity of this compound. Future mechanistic studies would be required to identify such markers, which would be essential for advancing the pre-clinical and potential clinical investigation of this compound.

Analytical Methodologies for the Detection, Quantification, and Characterization of 14,15 Dihydronorsecurinine in Research Settings

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatography is the cornerstone for the separation and purification of 14,15-dihydronorsecurinine from complex mixtures, such as plant extracts or synthetic reaction milieux. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of Securinega alkaloids due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound can be assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram. Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed from reference standards. pjoes.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, leveraging the chromophores within the molecule's structure. researchgate.net

For the separation of complex alkaloid mixtures from plant sources like Securinega suffruticosa or Phyllanthus species, gradient elution is often necessary to resolve compounds with varying polarities, including securinine (B1681715), allosecurinine (B2590158), and their dihydro- derivatives. researchgate.netakjournals.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Securinega Alkaloids

Parameter Description Typical Value/Condition
Column Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Solvents A: Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) bufferB: Acetonitrile or Methanol nih.gov
Elution Mode Gradient or Isocratic Gradient elution for complex mixtures; Isocratic for purity checks nih.gov
Flow Rate Rate of mobile phase delivery 0.8 - 1.2 mL/min
Column Temp. To ensure reproducibility Ambient to 40 °C
Detector Detection Method Diode-Array Detector (DAD) or UV-Vis
Wavelength Monitoring Wavelength ~210-260 nm (based on the butenolide chromophore)

| Injection Vol. | Sample Amount | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While many alkaloids, including this compound, have low volatility, they can be analyzed by GC after chemical derivatization to increase their volatility and thermal stability. GC offers very high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.com The technique is particularly useful in metabolomic studies or for analyzing essential oil fractions where related volatile compounds may be present. chromatographyonline.com

Mass Spectrometric Approaches for Identification and Quantification in Complex Mixtures

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. colab.ws

Identification and Structural Elucidation

For initial identification, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are coupled with an MS analyzer. nih.gov ESI is particularly well-suited for polar compounds like alkaloids, typically generating a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can provide a highly accurate mass measurement, enabling the determination of the elemental formula of this compound (C₁₂H₁₅NO₂). wiley.comub.edu

Tandem Mass Spectrometry (MS/MS) is used to confirm the structure. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. scielo.br For Securinega alkaloids, fragmentation often involves characteristic losses and cleavages around the piperidine (B6355638) or pyrrolizidine (B1209537) ring and the butenolide moiety. researchgate.net This fragmentation data is crucial for distinguishing between isomers like securinine and virosecurinine or their dihydro- derivatives.

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

Ion Formula Calculated m/z Description
Parent Ion [C₁₂H₁₆NO₂]⁺ 206.1176 Protonated molecule [M+H]⁺
Fragment 1 [C₁₂H₁₃O₂]⁺ 189.0910 Loss of NH₃ from the saturated A-ring
Fragment 2 [C₇H₈NO]⁺ 122.0600 Cleavage through the B/C ring junction

| Fragment 3 | [C₅H₈N]⁺ | 82.0651 | Ion representing the piperidine A-ring |

Note: The fragmentation pathway is predictive and based on the known fragmentation of related Securinega alkaloids. Actual fragmentation would require experimental verification.

Quantification in Complex Mixtures

When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides exceptional selectivity and sensitivity for quantification. Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to detect only the specific m/z of the parent and/or fragment ions of this compound. This allows for accurate quantification even in the presence of co-eluting impurities or a complex biological matrix, achieving detection limits in the nanogram to picogram range. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis

While chromatographic methods coupled with UV or MS detection are more common, standalone spectrophotometric and spectrofluorometric methods can be developed for rapid quantification in specific research applications, particularly for purified samples.

Spectrophotometry

UV-Visible spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in solution (Beer-Lambert law). The α,β,γ,δ-unsaturated butenolide moiety common to Securinega alkaloids provides a chromophore that absorbs in the UV region. researchgate.net A quantitative method would involve preparing a solution of pure this compound in a suitable solvent (e.g., ethanol (B145695) or methanol), determining its wavelength of maximum absorbance (λmax), and creating a calibration curve of absorbance versus concentration. This method is simple and cost-effective but lacks the specificity of chromatography and is best suited for purity-controlled solutions.

Spectrofluorometry

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it has absorbed light. For a molecule to be analyzed by this method, it must be fluorescent. nih.gov While some alkaloids are naturally fluorescent, the intrinsic fluorescence of this compound is not widely documented. If the compound is not sufficiently fluorescent, a method could potentially be developed that involves derivatization with a fluorescent tag.

A spectrofluorometric analysis involves recording an excitation-emission matrix (EEM) to identify the optimal excitation and emission wavelengths. mdpi.com The intensity of the emitted light at the chosen wavelength pair is then measured for a series of standards to generate a calibration curve. This technique offers higher sensitivity than spectrophotometry but can be affected by matrix effects and quenching, requiring careful method development. nih.gov

Development and Validation of Robust Analytical Procedures for Research (e.g., ICH Q2(R2), Q14 guidelines)

To ensure that an analytical procedure for this compound is suitable for its intended purpose, it must be properly developed and validated. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q14 for Analytical Procedure Development and ICH Q2(R2) for Validation of Analytical Procedures, which outline a systematic, science- and risk-based approach. fda.govfda.govduyaonet.comfda.gov

Analytical Procedure Development (ICH Q14)

The development of a method, such as an HPLC assay for this compound, begins with defining the Analytical Target Profile (ATP). biotech.comich.org The ATP specifies the performance requirements of the method, such as the need to accurately quantify the analyte in a plant extract with a certain level of precision. Development involves selecting the appropriate technology (e.g., RP-HPLC with UV detection), identifying critical parameters (e.g., mobile phase composition, pH, column temperature), and evaluating their impact on performance through risk assessment and robustness studies. ich.orgich.org Robustness testing involves making deliberate small variations in method parameters to ensure the procedure remains unaffected during normal use. ich.org

Validation of the Analytical Procedure (ICH Q2(R2))

Once developed, the procedure must be validated to demonstrate its fitness for purpose. duyaonet.comeuropa.eufda.gov Validation involves experimentally verifying a set of performance characteristics. ich.org For a quantitative HPLC method for this compound, these characteristics would include the following:

Table 3: ICH Q2(R2) Validation Parameters for a Quantitative HPLC Method

Validation Parameter Purpose How It's Assessed for this compound Analysis
Specificity To ensure the signal measured is solely from the analyte. Analysis of blank, placebo (if applicable), and spiked samples. Peak purity analysis using a DAD to show no co-eluting peaks interfere with the analyte peak.
Linearity To demonstrate a proportional relationship between concentration and analytical response. Analysis of at least five standards of this compound across the expected concentration range. The correlation coefficient (r) and y-intercept of the regression line are evaluated.
Range The concentration interval over which the method is precise, accurate, and linear. Confirmed by the linearity, accuracy, and precision studies.
Accuracy The closeness of the measured value to the true value. Analysis of samples with known concentrations of this compound (e.g., spiked matrix) and calculating the percent recovery.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (within-laboratory variations, e.g., different days, analysts, or equipment). Multiple measurements of a homogenous sample are performed, and the relative standard deviation (RSD) is calculated.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined based on the signal-to-noise ratio (typically 10:1) or by establishing the concentration at which a specified precision (RSD) is achieved.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | Method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) are varied, and the effect on the results is observed. ich.org |

By adhering to these guidelines, researchers can develop and validate highly reliable and robust analytical methods for the separation, identification, and quantification of this compound, generating data that is scientifically sound and reproducible. fda.govbiotech.com

Future Research Trajectories and Broader Academic Implications for 14,15 Dihydronorsecurinine Research

Exploration of Uncharted Biosynthetic Enzymes and Pathways

The biosynthesis of Securinega alkaloids is a subject of considerable interest due to the unique fused tetracyclic framework bearing a butenolide moiety. dntb.gov.ua Historically, research has focused on the chemical synthesis of these compounds, with less emphasis on their natural formation. scribd.com While it is understood that these alkaloids undergo biosynthetic oxidative diversifications, particularly on the piperidine (B6355638) core, the specific enzymatic machinery responsible remains largely uncharacterized. dntb.gov.ua For 14,15-Dihydronorsecurinine, a critical unanswered question is the identity and mechanism of the enzyme(s) responsible for the saturation of the C14-C15 bond, which distinguishes it from its unsaturated counterpart, norsecurinine (B137659).

Future research should prioritize the identification and characterization of the enzymes involved in the later stages of the Securinega alkaloid pathway. This could involve:

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of producer organisms, such as those from the Flueggea and Phyllanthus genera, to identify candidate genes encoding for oxidoreductases and other relevant enzymes. scirp.orgscispace.com

Heterologous Expression and in Vitro Assays: Expressing candidate enzymes in model organisms to verify their function and study their substrate specificity and reaction mechanisms.

Isotopic Labeling Studies: Using labeled precursors in plant cell cultures to trace the metabolic flow and confirm the biosynthetic sequence leading to this compound.

Elucidating this pathway would not only provide fundamental knowledge about natural product biosynthesis but could also enable chemoenzymatic synthesis strategies, offering a greener and potentially more efficient alternative to purely chemical methods.

Innovations in Stereocontrol and Efficiency in Chemical Synthesis

The total synthesis of (+)-14,15-Dihydronorsecurinine has been successfully achieved, representing a significant accomplishment in organic synthesis. acs.orgacs.org These syntheses have established viable routes for constructing the complex azabicyclo[3.2.1]octane core and annulating the requisite rings. acs.orgresearchgate.net

Key Strategies in the Total Synthesis of (+)-14,15-Dihydronorsecurinine
Key Step/StrategyReagents/ConditionsDescriptionReference
Chiral Pool Starting Materialtrans-4-hydroxy-l-prolineThe absolute stereochemistry of the B-ring and C7 is derived from this readily available chiral starting material. acs.orgacs.org
B/C Ring System FormationSamarium diiodide (SmI₂)An intramolecular pinacol-type coupling of a ketonitrile precursor efficiently generates the pivotal 6-azabicyclo[3.2.1]octane B/C-ring system. acs.orgacs.orgresearchgate.net
A-Ring AnnulationRadical-based amide oxidationAn N-acyliminium ion alkylation strategy is used to construct the A-ring with the correct C2 configuration. acs.orgacs.org
D-Ring AnnulationBestmann ylide at high pressure (12 kbar)The butenolide D-ring is formed by reacting an α-hydroxyketone intermediate with the Bestmann ylide. acs.orgacs.org

Catalytic Asymmetric Methods: Exploring new catalytic methods to establish key stereocenters, potentially avoiding the reliance on chiral pool starting materials and stoichiometric reagents.

Flow Chemistry: Investigating the application of continuous flow technologies to improve reaction conditions, safety, and scalability for key transformations.

These advancements would not only make this compound and its analogs more accessible for biological studies but also contribute novel methodologies to the broader field of synthetic organic chemistry. scispace.comjohnwoodgroup.com

Advanced Mechanistic Characterization of Biological Interactions and Target Specificity

Alkaloids from the Flueggea genus are known to possess a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antimalarial properties. scirp.orgscirp.orgmdpi.com The Securinega alkaloids, as a class, are noted for their potential as GABA receptor antagonists. acs.org However, the specific molecular targets of this compound and the mechanistic basis for its activity are not well defined. It has been identified as a structural component of flueggenine E, a hybrid alkaloid that also contains a tryptamine (B22526) residue, suggesting its role as a building block for more complex bioactive molecules. researchgate.net

Future research must move beyond preliminary screening to a more sophisticated, mechanistic understanding. This involves:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein binding partners of this compound.

Structural Biology: Solving the crystal or cryo-EM structures of the compound in complex with its biological target(s) to reveal the precise molecular interactions and guide the design of more potent and selective analogs.

Comparative Bioactivity Studies: Directly comparing the biological activity and target profiles of this compound with closely related alkaloids like norsecurinine and allonorsecurinine to understand how the saturation at the C14-C15 position influences target specificity and potency. researchgate.net

Such studies are crucial for validating its potential as a therapeutic lead and understanding its role in the ethnopharmacological uses of the plants from which it is derived. scirp.orgnih.gov

Applications in Chemical Biology, Medicinal Chemistry Tool Development, and Methodological Advancements

The established total syntheses of this compound provide a robust platform for its development as a tool in chemical biology and medicinal chemistry. acs.orgacs.orgnih.gov Its rigid, complex scaffold is an attractive starting point for the development of molecular probes and novel therapeutic agents.

Future applications in this domain include:

Development of Molecular Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups. These probes would be invaluable for target identification, validation, and imaging biological processes in living systems.

Scaffold for Library Synthesis: Using the core structure of this compound as a scaffold for combinatorial chemistry to generate libraries of analogs. Screening these libraries could lead to the discovery of compounds with enhanced potency, improved selectivity, or entirely new biological activities. benthamscience.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogs with systematic modifications to the tetracyclic core will enable detailed SAR studies. This is fundamental to medicinal chemistry, as it provides insights into the pharmacophore—the essential features required for biological activity—and guides the rational design of new drugs. acs.orgnih.gov

The pursuit of these applications will not only harness the unique chemical architecture of this compound for practical purposes but will also continue to drive methodological advancements in synthesis and chemical biology. ufsm.br

Conclusion: Synthesis, Biological Mechanisms, and Analytical Advancements of 14,15 Dihydronorsecurinine

Recapitulation of Key Research Findings and Contributions to Alkaloid Chemistry

The study of 14,15-dihydronorsecurinine, a member of the diverse Securinega family of alkaloids, has yielded significant insights into the synthesis and structural complexity of this class of natural products. nih.gov Research has primarily centered on its total synthesis, which in turn has provided a strategic platform for accessing other more complex alkaloids within the same family. nih.govacs.orgacs.org

A landmark achievement in this area is the enantiospecific total synthesis of (+)-14,15-dihydronorsecurinine. nih.gov This synthetic route established a foundational strategy for constructing the characteristic tetracyclic backbone of Securinega alkaloids. nih.govacs.org The synthesis originates from the readily available chiral building block, trans-4-hydroxy-L-proline, which dictates the absolute stereochemistry of the final product. nih.govacs.orgresearchgate.net A key advanced intermediate, the 6-azabicyclo[3.2.1]octane B/C-ring system, is constructed from this starting material through a multi-step sequence that includes a samarium diiodide (SmI2) mediated reaction. nih.govacs.orgresearchgate.net

The completion of the tetracyclic structure of (+)-14,15-dihydronorsecurinine is achieved through the systematic annulation (ring-forming reaction) of the remaining A and D rings onto the core B/C structure. nih.govacs.org The formation of the D-ring is particularly noteworthy, accomplished in a single, high-yield step via a Wittig-type reaction using the Bestmann ylide under high-pressure conditions. nih.govrsc.org This specific transformation from an intermediate α-hydroxyketone represents a significant methodological contribution to alkaloid synthesis. nih.govrsc.org

While detailed biological mechanism studies specifically for this compound are not extensively documented, its chemical identity is crucial for the structural elucidation of more complex, often dimeric, Securinega alkaloids. For instance, the circular dichroism (CD) spectrum of flueggine B was found to be a superposition of the spectra of this compound and bubbialine, demonstrating its utility as a reference compound. researchgate.net The broader Securinega alkaloid class, to which this compound belongs, is known for a wide range of biological activities, including antineoplastic and nervous system-related effects. nih.govresearchgate.net Derivatives such as 15α-butoxy-14,15-dihydronorsecurinine have been identified, and alkaloids in this class are generally recognized for their potential pharmacological benefits. ufsm.brresearchgate.net

The analytical characterization of this compound and its synthetic intermediates has been accomplished using standard and advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been indispensable for confirming the structures and configurations of these complex molecules. researchgate.netacs.org

Table 1: Key Research Findings for (+)-14,15-Dihydronorsecurinine

Research AreaKey FindingContribution to Alkaloid Chemistry
Total Synthesis An enantiospecific total synthesis was developed. nih.govProvided a strategic blueprint for constructing various Securinega alkaloids. acs.orgacs.org
Starting Material Utilizes trans-4-hydroxy-L-proline. nih.govacs.orgEstablishes the absolute stereochemistry of the final alkaloid product. researchgate.net
Key Intermediate Formation of a 6-azabicyclo[3.2.1]octane B/C-ring system. nih.govacs.orgCreated a versatile, advanced intermediate for accessing multiple alkaloids. researchgate.net
Key Reaction D-ring annulation using the Bestmann ylide at high pressure. nih.govrsc.orgIntroduced an efficient, single-step method for constructing the butenolide ring. rsc.org
Structural Role Serves as a reference compound for more complex alkaloids. researchgate.netAids in the structural elucidation of oligomeric Securinega alkaloids. researchgate.net
Analytical Methods Characterized by spectroscopic techniques (NMR, MS). researchgate.netacs.orgConfirmed the complex tetracyclic structure and stereochemistry. acs.org

Outlook on the Continued Scholarly Investigation and Potential for New Discoveries in the Field

The foundational work on this compound has paved the way for continued exploration within the Securinega alkaloid field. Future research is poised to expand in several promising directions, leveraging the established synthetic strategies while pushing the boundaries of chemical synthesis and biological understanding.

A primary area of future focus will likely be the synthesis of novel analogs of this compound. The existing synthetic route provides a robust platform for modification at various positions of the alkaloid scaffold. acs.org By altering the functional groups on the rings, chemists can generate libraries of new compounds. These derivatives can then be screened for enhanced or novel biological activities, potentially leading to the discovery of new therapeutic agents. The general interest in the antitumor and neuroactive properties of Securinega alkaloids provides a strong impetus for such work. nih.govnih.govukri.org

Furthermore, the field is moving towards the synthesis of higher-order and more highly oxidized Securinega alkaloids, which represent a significant synthetic challenge. acs.orgdntb.gov.ua The lessons learned from the synthesis of relatively simpler members like this compound are instrumental in developing the methodologies required to assemble these more intricate dimeric and trimeric structures. nih.govacs.org

There is also a growing interest in elucidating the biosynthetic pathways of Securinega alkaloids in plants like Flueggea suffruticosa. ukri.org Understanding how nature constructs these complex molecules could unveil novel enzymes and biochemical reactions. ukri.org This knowledge could then be harnessed for biocatalytic or metabolic engineering approaches to produce this compound and related compounds more efficiently and sustainably than through chemical synthesis alone.

Finally, a significant gap in the current body of knowledge is the specific biological mechanism of action for this compound itself. While the activities of other Securinega alkaloids like securinine (B1681715) are more extensively studied, detailed investigations into how this compound interacts with biological targets are needed. nih.govnih.gov Future research should aim to identify its molecular targets and signaling pathways, which would clarify its potential therapeutic relevance and contribute to a more complete understanding of the structure-activity relationships across the entire Securinega alkaloid family. researchgate.net The continued scholarly investigation of this compound and its relatives holds great potential for new discoveries in synthesis, biosynthesis, and pharmacology. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.